molecular formula C7H13Cl2N3 B1434592 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride CAS No. 2034157-32-7

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride

Cat. No.: B1434592
CAS No.: 2034157-32-7
M. Wt: 210.1 g/mol
InChI Key: MUMGDBIJZBKTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine involves several steps. One common method is the hydrogenation of pyrazolo[1,5-a]pyridines. This process typically involves the reduction of pyrazolo[1,5-a]pyridine derivatives using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure .

Another synthetic route involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide. This reaction yields 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The dihydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets. For instance, in the context of hepatitis B treatment, it functions as a core protein allosteric modulator, disrupting the assembly of viral capsids and thereby inhibiting viral replication . The compound’s bicyclic structure allows it to fit into the active sites of target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: A precursor in the synthesis of the target compound.

    1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile: Another derivative with potential biological activity.

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride stands out due to its enhanced solubility and stability in the dihydrochloride form. Its unique structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-2-4-10-7(5-6)1-3-9-10;;/h1,3,6H,2,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGDBIJZBKTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034157-32-7
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.